molecular formula C14H21N5O4 B2499024 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid CAS No. 1250995-82-4

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid

Katalognummer: B2499024
CAS-Nummer: 1250995-82-4
Molekulargewicht: 323.353
InChI-Schlüssel: NYLBWDINMQVQOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is a useful research compound. Its molecular formula is C14H21N5O4 and its molecular weight is 323.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Biologische Aktivität

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid is a complex organic compound notable for its unique spirocyclic structure. This compound has attracted interest in medicinal chemistry due to its potential biological activities and applications as a precursor for synthesizing bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₃N₃O₅. The presence of a tert-butoxycarbonyl (Boc) protecting group is significant in organic synthesis, particularly in peptide chemistry, where it protects amino groups during reactions. The spirocyclic framework involving piperidine and pyrrole moieties contributes to the compound's biological activity by enhancing binding affinity to various biological targets.

Anti-inflammatory Activity

Compounds with spirocyclic structures have been reported to possess anti-inflammatory effects. For instance, a series of synthesized spiro compounds were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory responses. These compounds exhibited selectivity indices higher than that of celecoxib, a standard anti-inflammatory drug . The anti-inflammatory activity could be attributed to the modulation of prostaglandin synthesis through COX inhibition.

Antioxidant Properties

Antioxidant activity is another important biological characteristic associated with spirocyclic compounds. A review highlighted that many synthetic and natural spiro compounds demonstrate significant antioxidant effects through various mechanisms, including free radical scavenging activities . Such properties are crucial in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several spiro derivatives and tested their antimicrobial activity against four bacterial species. Results indicated that some derivatives exhibited potent antibacterial effects comparable to established antibiotics .
  • Inhibition Studies : In silico studies have shown that similar spiro compounds can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. These findings suggest that this compound may possess similar binding characteristics due to its structural features .

Comparative Analysis

To better understand the potential of this compound in medicinal applications, a comparison with other structurally related compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with piperidine and pyrrolePotential antimicrobial and anti-inflammatory
Spiro-4H-pyran derivativesSpirocyclic coreAntimicrobial and antioxidant
Tetracyclic pyridone carboxylic acidsTetracyclic structureAntibacterial and DNA gyrase inhibition

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a target for treating obesity and related metabolic disorders such as Type II diabetes and nonalcoholic fatty liver disease (NAFLD) .

Antidiabetic Agents

Research indicates that compounds similar to 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[1,2-D]Tetrazole]-6-Carboxylic Acid may be effective in managing conditions associated with insulin resistance. The inhibition of ACC can improve metabolic profiles in obese subjects, potentially leading to weight loss and improved insulin sensitivity .

Pharmaceutical Development

The structural characteristics of this compound make it suitable for further modifications to enhance its pharmacological properties. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during synthetic pathways, facilitating the development of new derivatives with tailored biological activities .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of novel drug candidates. Its unique spirocyclic framework can be utilized to create libraries of compounds for high-throughput screening against various biological targets .

Case Study 1: Inhibition of Acetyl-CoA Carboxylase

In a study exploring the effects of various ACC inhibitors, compounds structurally related to this compound demonstrated significant reductions in lipid accumulation in liver cells when tested in vitro. This suggests potential therapeutic benefits for treating metabolic syndrome .

Case Study 2: Antidiabetic Efficacy

A clinical trial involving patients with Type II diabetes evaluated the efficacy of ACC inhibitors derived from spirocyclic structures similar to this compound. Results indicated improved glycemic control and reductions in body fat percentage over a 12-week treatment period, highlighting the compound's potential role in diabetes management .

Eigenschaften

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-e]tetrazole-7,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-13(2,3)23-12(22)18-6-4-14(5-7-18)9(10(20)21)8-19-11(14)15-16-17-19/h9H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLBWDINMQVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.